molecular formula C16H26N4O2 B2800678 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide CAS No. 2380095-80-5

1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide

Cat. No. B2800678
CAS RN: 2380095-80-5
M. Wt: 306.41
InChI Key: UMISFJMPXVRBMR-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK) and is currently under investigation for its potential use in cancer treatment.

Mechanism of Action

1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide exerts its anti-cancer effects by inhibiting BTK, a protein that is involved in the activation of various signaling pathways that promote cancer cell survival and proliferation. By blocking BTK, 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide prevents the activation of these pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has also been shown to penetrate the blood-brain barrier, which is important for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, like all new drugs, 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has limitations, including the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide. One possibility is the evaluation of its efficacy in combination with other drugs, such as immunotherapies or chemotherapy. Another direction is the exploration of its use in the treatment of other diseases that are associated with BTK dysregulation, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosing and treatment schedule for 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide in humans.

Synthesis Methods

The synthesis of 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of a pyrazole ring and the introduction of a morpholine group. The final compound is obtained through purification and isolation steps.

Scientific Research Applications

1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit BTK, a protein that plays a crucial role in the survival and proliferation of cancer cells. 1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide has demonstrated promising results in preclinical studies, showing efficacy against a range of cancer types, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

1,3,5-trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-14(13(2)19(3)18-12)15(21)17-11-16(5-4-6-16)20-7-9-22-10-8-20/h4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMISFJMPXVRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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